(R)-2-(メトキシジフェニルメチル)ピロリジン

概要

説明

The compound "(R)-2-(Methoxydiphenylmethyl)pyrrolidine" is a chiral pyrrolidine derivative that is of interest due to its potential applications in asymmetric synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related pyrrolidine derivatives, which can be informative for understanding "(R)-2-(Methoxydiphenylmethyl)pyrrolidine".

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including asymmetric acylation and stereoselective reduction. For instance, the asymmetric acylation of carboxamide enolates using a chiral auxiliary derived from pyrrolidine has been demonstrated, providing an alternative to the asymmetric aldol reaction . Additionally, the synthesis of radioligands for neuronal nicotinic acetylcholine receptors (nAChRs) involves N-alkylation of N-desmethyl precursors, which could be relevant for the synthesis of "(R)-2-(Methoxydiphenylmethyl)pyrrolidine" .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related pyrrolidine derivative was determined, revealing the presence of intermolecular hydrogen bonds and a supramolecular structure . This information can be useful for predicting the molecular conformation and intermolecular interactions of "(R)-2-(Methoxydiphenylmethyl)pyrrolidine".

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, including annulation reactions to form complex heterocyclic structures . The reactivity of these compounds can be influenced by the presence of substituents on the pyrrolidine ring, as seen in the formation of pyrido[1,2-a]benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the presence of a methoxy group can influence the hydrogen bonding and crystal packing of the compound . Additionally, the steric demands of ligands attached to the pyrrolidine ring can affect the formation of metal complexes, as seen in the synthesis of square-planar terdentate pyridine-diimine Rhodium(I) and Iridium(I) complexes .

科学的研究の応用

1. キラリティのあるピロリジン官能基化金属有機構造体(MOF)および共有結合性有機構造体(COF) キラリティのあるピロリジン官能基化MOFおよびCOFは合成され、さまざまな不斉反応で使用されています。 プロリンおよび関連誘導体などの有機触媒を多孔質材料にカプセル化すると、新規な不均一系触媒を構築できるだけでなく、生物学的システムにおける触媒プロセスを模倣して探求するためのプラットフォームを提供することもできます。 .

イオン液体結晶(ILC)

ピロリジニウムカチオンを用いたILCの開発は、その高い電気化学的安定性により、大きな関心を集めています。 しかし、完全に飽和したピロリジン環における低い電荷分布に関連する高い電荷密度は、強いイオン相互作用により材料の高融点を招きます。 .

金属フリーC–H官能基化ピロリジン

ピロリジンの金属フリー直接C–H官能基化の後、得られたピロリンのN-アルキル化により、メソゲンの前例のない極性ヘッドとして機能するピロリニウム部分が生じました。 .

不斉リチウム化-トラッピング

s-BuLi/キラルジアミンを介したN-チオピバロイルアゼチジンおよびピロリジンのリチウム化-トラッピングの基本的な機構的研究が報告されています。 .

作用機序

The mechanism of action of pyrrolidine derivatives can involve various biochemical processes. For example, evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium employ high-valent oxo-iron (IV) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Safety and Hazards

将来の方向性

特性

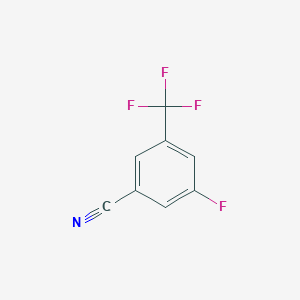

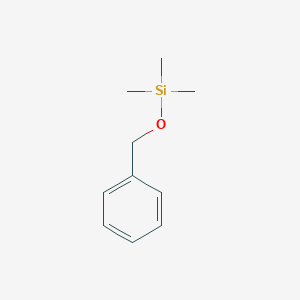

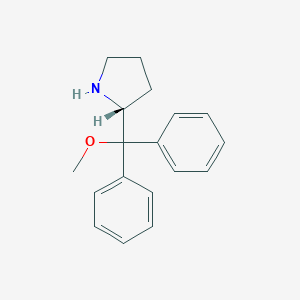

IUPAC Name |

(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUGCZSRPDCLBT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584827 | |

| Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948595-05-9 | |

| Record name | (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(Methoxydiphenylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)